Cas no 473451-73-9 (Carpinontriol B)

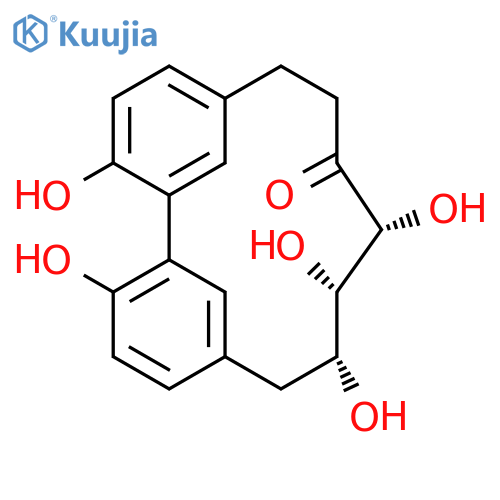

Carpinontriol B structure

商品名:Carpinontriol B

Carpinontriol B 化学的及び物理的性質

名前と識別子

-

- carpinontriol B

- Giffonin T

- J3.660.440I

- 473451-73-9

- CHEMBL4210901

- (10R,11S,12R)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

- (+)-Carpinontriol B

- 3,10,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

- (1S,10R,11S,12S)-3,10,11,12,17-Oentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one

- CID 85374891

- AKOS040761470

- Carpinontriol B

-

- インチ: 1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18+,19+/m1/s1

- InChIKey: HXRHVUWGMADGQP-QYZOEREBSA-N

- ほほえんだ: O[C@@H]1[C@H](C(CCC2=CC=C(C(=C2)C2=C(C=CC(=C2)C[C@H]1O)O)O)=O)O

計算された属性

- せいみつぶんしりょう: 344.12598835g/mol

- どういたいしつりょう: 344.12598835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 0

- 複雑さ: 469

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.0610000000000001

- トポロジー分子極性表面積: 118

じっけんとくせい

- 色と性状: Powder

Carpinontriol B セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Carpinontriol B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3603-5mg |

Carpinontriol B |

473451-73-9 | 5mg |

¥ 14980 | 2024-07-20 | ||

| TargetMol Chemicals | TN3603-5 mg |

Carpinontriol B |

473451-73-9 | 98% | 5mg |

¥ 4,420 | 2023-07-11 | |

| TargetMol Chemicals | TN3603-1 ml * 10 mm |

Carpinontriol B |

473451-73-9 | 1 ml * 10 mm |

¥ 17976 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3603-1 mg |

Carpinontriol B |

473451-73-9 | 1mg |

¥3155.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN3603-1 mL * 10 mM (in DMSO) |

Carpinontriol B |

473451-73-9 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4520 | 2023-09-15 |

Carpinontriol B 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

473451-73-9 (Carpinontriol B) 関連製品

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 307-59-5(perfluorododecane)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量